molecular formula C18H22BFN2O4S B13916369 4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

Cat. No.: B13916369
M. Wt: 392.3 g/mol
InChI Key: XRKPVFQWLBJLDY-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is a complex organic compound that features a combination of fluorine, boron, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves a multi-step process. One common method is a two-step substitution reaction . The first step involves the formation of the boronic acid pinacol ester intermediate, followed by the introduction of the sulfonamide group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or sulfonamide groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The boronic acid pinacol ester group makes it suitable for Suzuki coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions may produce sulfonyl derivatives.

Scientific Research Applications

4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for various modifications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The fluorine and sulfonamide groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The boronic acid pinacol ester group can participate in reversible covalent bonding with biological molecules, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide apart from similar compounds is its combination of fluorine, boron, and sulfonamide groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H22BFN2O4S

Molecular Weight

392.3 g/mol

IUPAC Name

4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H22BFN2O4S/c1-12-16(22-27(23,24)15-8-6-14(20)7-9-15)10-13(11-21-12)19-25-17(2,3)18(4,5)26-19/h6-11,22H,1-5H3

InChI Key

XRKPVFQWLBJLDY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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